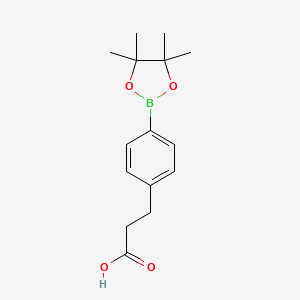

3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid

Overview

Description

The compound “3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid” is a chemical substance. It is also known as "(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene" . It is typically a colorless to yellow liquid or semi-solid or solid .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 204.07 and a density of 0.99±0.1 g/cm3 (Predicted). It has a melting point of 27-31°C (lit.), a boiling point of 130°C/20mmHg (lit.), and a flash point of 225°F. Its vapor pressure is 0.00586mmHg at 25°C, and it has a refractive index of 1.49 .Scientific Research Applications

Synthesis and Structural Analysis

Synthesis and Crystallography

A study by Huang et al. (2021) focuses on the synthesis of boric acid ester intermediates with benzene rings, similar in structure to the compound . The compounds were analyzed using FTIR, NMR, mass spectrometry, and X-ray diffraction, demonstrating the methods for confirming molecular structures of complex organoboronic compounds.

Molecular Structure and DFT Studies

Another research by Liao et al. (2022) examines a similar boron-containing compound, confirming its structure through spectroscopic methods and X-ray diffraction. These methods are vital for understanding the molecular architecture of such compounds.

Detection and Sensing Applications

Explosive Detection

Fu et al. (2016) explored the use of boron ester or acid for detecting hydrogen peroxide vapor, a signature compound of peroxide-based explosives. They synthesized compounds containing the tetramethyl-dioxaborolane moiety for fast deboronation in H2O2 vapor, indicating potential applications in explosive detection (Fu et al., 2016).

Fluorescence Quenching by Cationic Quenchers and Proteins

Zhang et al. (2008) discussed the synthesis of water-soluble carboxylated polyfluorenes using a similar boronate structure. The study focused on fluorescence quenching by different cationic quenchers and proteins, highlighting the potential of boronate compounds in biochemical sensing (Zhang et al., 2008).

Therapeutic and Biological Applications

- Cytotoxicity and Cellular Uptake: Morrison et al. (2010) investigated the cytotoxicities and boron uptake of boronated phosphonium salts in human glioblastoma and canine kidney tubule cells. Such compounds, including ones with tetramethyl-dioxaborolane groups, have implications in targeted drug delivery and cancer therapy (Morrison et al., 2010).

Nanoparticle and Polymer Applications

- Enhanced Brightness Emission-Tuned Nanoparticles: Fischer et al. (2013) used similar boron-containing compounds to initiate Suzuki-Miyaura chain growth polymerization. These polymers, capable of forming nanoparticles, demonstrated bright fluorescence emission with potential applications in imaging and sensing technologies (Fischer et al., 2013).

Mechanism of Action

Target of Action

Similar compounds are often used in organic synthesis as reagents and catalysts .

Mode of Action

Similar compounds are known to participate in borylation reactions . In these reactions, the boron atom in the compound can form bonds with other atoms, facilitating the formation of new molecules.

Biochemical Pathways

It’s known that similar compounds are used in the suzuki-miyaura coupling reaction , a type of chemical reaction where two organic compounds are joined together with the aid of a metal catalyst.

Pharmacokinetics

Similar compounds are known to be soluble in organic solvents .

Result of Action

In general, the result of its action would be the formation of new organic compounds through borylation or coupling reactions .

properties

IUPAC Name |

3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO4/c1-14(2)15(3,4)20-16(19-14)12-8-5-11(6-9-12)7-10-13(17)18/h5-6,8-9H,7,10H2,1-4H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGPXTVKFNUWYEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674582 | |

| Record name | 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

797755-11-4 | |

| Record name | 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Hexahydropyrrolo[3,4-c]pyrrol-3(1H)-ylmethanol dihydrochloride](/img/structure/B1487455.png)

![Methyl 4,6-bis(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1487467.png)

![3-Methoxy-2-[(3-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1487469.png)

![6-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B1487473.png)